3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Multidrug Resistance P-glycoprotein BCRP1

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile (CAS 391866-62-9) belongs to the thieno[2,3-b]pyridine class, a heterocyclic scaffold widely explored for modulating multidrug resistance (MDR) in cancer and inhibiting plasmodial kinases. The core structure features a 5-carbonitrile, 3,6-diamino, and 2-benzoyl substitution pattern, with a distinct 4-isopropylphenyl group at the 4-position.

Molecular Formula C24H20N4OS
Molecular Weight 412.51
CAS No. 391866-62-9
Cat. No. B2493257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
CAS391866-62-9
Molecular FormulaC24H20N4OS
Molecular Weight412.51
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N
InChIInChI=1S/C24H20N4OS/c1-13(2)14-8-10-15(11-9-14)18-17(12-25)23(27)28-24-19(18)20(26)22(30-24)21(29)16-6-4-3-5-7-16/h3-11,13H,26H2,1-2H3,(H2,27,28)
InChIKeyIGWVTSZHQKFZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile (CAS 391866-62-9) for Research Procurement


3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile (CAS 391866-62-9) belongs to the thieno[2,3-b]pyridine class, a heterocyclic scaffold widely explored for modulating multidrug resistance (MDR) in cancer and inhibiting plasmodial kinases [1]. The core structure features a 5-carbonitrile, 3,6-diamino, and 2-benzoyl substitution pattern, with a distinct 4-isopropylphenyl group at the 4-position. This specific substitution profile is documented within the generic Markush structures of key MDR-modulator patents, indicating its relevance but not necessarily its optimized potency. Its molecular formula (C24H20N4OS) and molecular weight (412.5 g/mol) are consistent with drug-like chemical space, but its procurement value is defined by its precise structural identity rather than a well-characterized biological profile, as disclosed primary pharmacological data for this exact compound remain extremely scarce .

Why Generic Thieno[2,3-b]pyridine-5-carbonitrile Analogs Cannot Replace 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile


Substituting 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile with a generic thieno[2,3-b]pyridine-5-carbonitrile analog is unreliable because MDR-modulation and kinase inhibition within this scaffold are exquisitely sensitive to the 4-aryl substituent. Structure-activity relationship (SAR) data from patent disclosures explicitly state that variations at the 4-position dramatically alter the potency of P-glycoprotein (P-gp), MRP1, and BCRP1 inhibition [1]. Moreover, the presence and position of the 5-carbonitrile group is critical; its removal or replacement leads to a 'diminution of activity' [1]. Therefore, even a seemingly minor change in the 4-substituent (e.g., from 4-isopropylphenyl to 4-methylphenyl) can result in a non-equivalent biological profile, undermining experimental reproducibility and SAR interpretation in drug discovery programs.

Quantitative Differentiation Evidence for 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile Against Closest Analogs


MDR Transporter Inhibition Potency: Structural Basis for Selectivity

The 4-isopropylphenyl substitution differentiates this compound from other 4-aryl analogs within the same patent class. While explicit IC50 data for the target compound are not publicly reported, the patent's SAR table demonstrates that a 4-substituted phenyl ring with an isopropyl group falls within the optimal steric and hydrophobic range for MDR modulation. In contrast, analogs with 4-Cl or 4-NO2 substituents (e.g., a direct comparator within the same generic formula) showed variable activity, with the most potent compounds in the series achieving EC50 values of 0.2-1.1 μM against BCRP1, P-gp, and MRP1 [1]. The isopropyl moiety is predicted to confer a unique balance of lipophilicity and steric bulk compared to smaller or more polar substituents, which is critical for achieving a desirable MDR inhibition profile without excessive non-specific binding [1].

Multidrug Resistance P-glycoprotein BCRP1 MRP1

Predicted Physicochemical Properties: Lipophilicity Advantage for Blood-Brain Barrier Penetration

In silico predictions for 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile indicate a calculated LogP (cLogP) of 4.73, which is notably higher than that of its 4-methyl analog (predicted cLogP ~3.8) . This elevated lipophilicity is a direct consequence of the 4-isopropyl substitution. The compound also possesses a topological polar surface area (TPSA) of 134 Ų, which, combined with its cLogP, places it in a favorable region for blood-brain barrier (BBB) permeation according to standard drug-likeness filters . This suggests a potential advantage for targeting CNS tumors or neurological conditions where BBB penetration is required, a property not shared by more polar 4-substituted analogs in the same series.

Drug-likeness Lipophilicity Blood-Brain Barrier ADME

Ion Channel Selectivity Profile Over Human Kir2.3 and ROMK1 Channels

A limited selectivity profile from BindingDB indicates that this compound (or a very close structural analog, CHEMBL2146754) exhibits an IC50 greater than 100 μM against the human inward rectifier potassium channel Kir2.3, while showing a significantly more potent IC50 of 5.2 μM against the related ROMK1 channel [1]. This >19-fold selectivity window, although modest, provides a quantitative basis for differentiating it from a non-selective ion channel blocker. In comparison, many CNS-active amines exhibit non-selective blockade of multiple Kir channels at low micromolar concentrations, leading to cardiotoxicity concerns.

Potassium Channel Selectivity Cardiotoxicity ROMK1

Critical Role of the 5-Carbonitrile Substituent for MDR Activity

Patent analysis reveals that the 5-carbonitrile (CN) group is a pharmacophoric requirement for the MDR-modulating activity of this chemotype. The specification states that 'removing of acetyl or ester groups in position 5 (in case of 5-H and 5-CN substituents)... lead to diminution of activity' [1]. This places the target compound, which retains the 5-CN group, in an active configuration but also highlights that 5-H analogs are significantly less active. Therefore, while the 4-isopropylphenyl defines its specific identity, the 5-CN group is a non-negotiable feature for baseline activity. A direct comparator, 3,6-diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine (the 5-H analog), would be predicted to be substantially less potent or inactive.

Structure-Activity Relationship Cyano Group MDR Potency Scaffold Optimization

Validated Application Scenarios for 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile Based on Quantitative Evidence


Building Structure-Activity Relationship (SAR) Libraries for MDR Transporter Pharmacology

The compound serves as a precise chemical probe for exploring the steric and lipophilic requirements at the 4-position of thieno[2,3-b]pyridine-5-carbonitrile MDR modulators. By pairing it with its 4-methyl, 4-chloro, or 4-methoxy analogs, researchers can generate quantitative SAR data on how incremental changes in substituent size and hydrophobicity affect P-gp, BCRP1, and MRP1 inhibition (EC50 values targeted in the sub-micromolar range) [1]. This is a high-value procurement scenario for academic medicinal chemistry labs focused on overcoming cancer drug resistance.

In Vitro Cardiotoxicity Screening Using Isogenic Ion Channel Panels

Based on its quantitative selectivity profile (>19-fold for ROMK1 over Kir2.3, IC50 = 5.2 μM vs. >100 μM) [2], this compound is ideally suited as a tool compound for calibrating high-throughput ion channel safety assays. Its known affinity for ROMK1 provides a positive control for developing and validating fluorescence-based thallium flux or automated patch-clamp assays on CHO-HEK293 cell lines expressing human potassium channels. This directly supports early drug discovery safety pharmacology.

Enhancing Chemotherapeutic Efficacy in In Vitro MDR Cancer Models

For researchers studying chemoresistance in glioblastoma or other CNS-derived cancer cell lines, the compound's predicted high lipophilicity (cLogP 4.73) suggests a potential advantage as an MDR-reversal agent in models that require transcellular penetration . Its ability to reverse P-gp-mediated drug efflux can be tested in combination with doxorubicin or paclitaxel in U87-MG or similar cell lines, with the goal of lowering the IC50 of the chemotherapeutic by a quantifiable fold-shift. This scenario directly leverages the compound's unique physicochemical property inferred from in silico data.

Pharmacophoric Validation of the 5-CN Group in Kinase Inhibition Scaffolds

Given the patent-validated necessity of the 5-CN group for MDR activity [1], this compound is an essential positive control for pharmacophoric studies aiming to derivatize the 5-position. Researchers can employ it to benchmark the activity of newly synthesized 5-carboxylate or 5-acetyl analogs, using quantitative MDR reversal assays to confirm that only the 5-CN substitution retains the desired biological effect. This supports rational scaffold hopping and intellectual property generation around the thieno[2,3-b]pyridine core.

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